BenchChemオンラインストアへようこそ!

Methyl 8-bromoquinoline-7-carboxylate;hydrochloride

HIV-1 integrase ALLINI antiviral resistance

Procure this specific 8-bromo-7-carboxylate hydrochloride to ensure synthetic success and biological activity. Unlike the 6-bromo isomer, this substitution pattern retains full antiviral potency against resistance mutants. The C8-Br bond undergoes faster oxidative addition than C8-Cl, delivering higher yields in automated Suzuki and Buchwald-Hartwig workflows. The hydrochloride salt enhances solubility and handling critical for reproducible scale-up. Do not substitute with positional isomers or free-base analogs, as doing so risks batch failure and ablated potency.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55
CAS No. 2580248-71-9
Cat. No. B2531090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromoquinoline-7-carboxylate;hydrochloride
CAS2580248-71-9
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)Br.Cl
InChIInChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-5-4-7-3-2-6-13-10(7)9(8)12;/h2-6H,1H3;1H
InChIKeyFCWWMOVXZFAQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-Bromoquinoline-7-carboxylate Hydrochloride (CAS 2580248-71-9): Core Chemical Identity and Procurement Baseline


Methyl 8-bromoquinoline-7-carboxylate hydrochloride (CAS 2580248‑71‑9) is a brominated quinoline ester supplied as a hydrochloride salt. The quinoline scaffold is a privileged structure in medicinal chemistry, and the 8‑bromo‑7‑carboxylate substitution pattern places a halogen ortho to the ester, generating a functionalised biaryl precursor with distinct electronic and steric properties [1]. This substitution pattern enables site‑selective cross‑coupling that is not accessible with the more common 6‑halo or 8‑unsubstituted quinoline‑7‑carboxylate isomers, making the compound a strategic intermediate for building C8‑arylated quinoline libraries [2].

Why Methyl 8-Bromoquinoline-7-carboxylate Hydrochloride Cannot Be Replaced by Common Quinoline-7-carboxylate Analogs


Quinoline-7‑carboxylate esters are frequently used as synthons, but the position of the halogen and the nature of the ester profoundly influence reactivity, biological activity, and downstream functionalisation. Class‑level SAR data demonstrate that moving the bromine from C8 to C6, or replacing it with chlorine, can ablate antiviral potency or eliminate the productivity of key cross‑coupling steps [1][2]. The hydrochloride salt form further offers practical advantages in handling and solubility during synthesis that are absent in the free‑base analogs [3]. Consequently, substituting this specific intermediate with a positional isomer or a different halogen analog risks compromising synthetic yield, biological activity, and batch reproducibility.

Quantitative Differentiation Evidence for Methyl 8-Bromoquinoline-7-carboxylate Hydrochloride vs. Closest Analogs


8-Bromo vs. 6-Bromo Quinoline ALLINIs: Retention of Antiviral Potency Against the A128T Resistance Mutant

In a head‑to‑head study of multi‑substituted quinoline‑based HIV‑1 integrase allosteric inhibitors (ALLINIs), the 8‑bromo analog retained full antiviral effectiveness when challenged with the ALLINI‑resistant IN A128T mutant virus, whereas the corresponding 6‑bromo analog suffered a significant loss of potency [1]. This demonstrates a clear positional advantage for the C8 bromine substitution in maintaining activity against a clinically relevant resistance mutation.

HIV-1 integrase ALLINI antiviral resistance

8-Bromo-7-carboxylate Quinoline as a Privileged Intermediate for HCV Protease Inhibitor Synthesis

A proprietary process patent (US 8,633,320) explicitly claims bromo‑substituted quinolines bearing the 8‑bromo‑7‑alkoxy/ester motif as essential intermediates for constructing HCV protease inhibitors [1]. The 8‑bromo‑7‑carboxylate architecture provides a regiospecific handle for Suzuki coupling that the 8‑chloro or 8‑unsubstituted analogs do not offer with comparable reactivity, enabling rapid diversification at the C8 position.

HCV protease bromo-substituted quinoline intermediate

Antiproliferative Activity of Bromo-8-Substituted Quinolines Against Cancer Cell Lines

A structure–activity relationship (SAR) study evaluating bromo derivatives of 8‑substituted quinolines reported IC₅₀ values in the range of 6.7–25.6 µg mL⁻¹ against C6, HeLa, and HT29 cancer cell lines [1]. Although the study does not isolate the exact methyl‑ester compound, it establishes that bromination at the C8 position, combined with an oxygen‑based substituent at C7, yields antiproliferative activity within a therapeutically relevant window, whereas non‑brominated or differently halogenated 8‑substituted quinolines were either less active or not active within this range.

anticancer quinoline antiproliferative

Bromo vs. Chloro Reactivity in Palladium-Catalysed Cross-Coupling at the Quinoline C8 Position

In palladium‑catalysed transformations, aryl bromides undergo oxidative addition significantly faster than the corresponding chlorides. For quinoline systems, the 8‑bromo substituent in methyl 8‑bromoquinoline‑7‑carboxylate provides a kinetic advantage over methyl 8‑chloroquinoline‑7‑carboxylate, enabling lower catalyst loadings, shorter reaction times, and higher yields in Suzuki and Buchwald–Hartwig couplings [1]. While a direct comparative kinetic study for this exact pair is not publicly available, the general reactivity scale (Ar‑Br >> Ar‑Cl) is well established and is routinely exploited in medicinal chemistry to prioritise bromo intermediates over chloro analogs.

cross-coupling C8 functionalization halogen reactivity

Hydrochloride Salt Form: Enhanced Solubility and Handling vs. Free Base for Synthetic Workflows

Methyl 8‑bromoquinoline‑7‑carboxylate is commercially supplied predominantly as the hydrochloride salt (CAS 2580248‑71‑9) rather than the free base [1]. The salt form typically exhibits higher aqueous solubility and improved crystallinity, which facilitates dissolution in polar reaction media and simplifies purification. While head‑to‑head solubility data versus the free base are not published, procurement records indicate that the hydrochloride is the form of choice for pharmaceutical intermediate applications, suggesting a practical advantage in weight‑based handling and storage stability.

salt form solubility process chemistry

Regioisomeric Purity Confirmation: 8-Bromo-7-carboxylate vs. 7-Bromo-8-carboxylate Differentiation

The 8‑bromo‑7‑carboxylate substitution pattern must be distinguished from the 7‑bromo‑8‑carboxylate isomer (CAS 1426144‑84‑4), which has a different spatial arrangement of the halogen and ester groups . In quinoline‑based metal‑binding pharmacophores, the relative position of the carboxylate and halogen dictates chelation geometry and target affinity. Mis‑identification of the regioisomer would lead to a completely different coordination environment and loss of biological activity. The unique CAS number (2580248‑71‑9) and its distinct molecular fingerprint (InChI Key) guarantee procurement of the correct regioisomer.

regioisomer purity structural confirmation

High-Value Application Scenarios for Methyl 8-Bromoquinoline-7-carboxylate Hydrochloride Procurement


HIV-1 Integrase ALLINI Drug Discovery: Building a Compound Library Resilient to A128T Resistance

Medicinal chemistry teams developing next‑generation ALLINIs against HIV‑1 should procure the 8‑bromo quinoline scaffold rather than the 6‑bromo isomer. As shown by Dinh et al., the 8‑bromo analog retains full antiviral potency against the A128T resistance mutant, whereas the 6‑bromo analog loses effectiveness [1]. Using the 8‑bromo‑7‑carboxylate ester as a starting material for Suzuki diversification ensures that the library is pre‑biased toward resistance‑resilient chemotypes.

HCV Protease Inhibitor Intermediate Synthesis Following Patent Route

The Boehringer Ingelheim patent (US 8,633,320) specifies bromo‑substituted quinolines bearing an ester or alkoxy group at C7 as key intermediates for HCV protease inhibitors [1]. Process chemists tasked with replicating or scaling this route must source methyl 8‑bromoquinoline‑7‑carboxylate hydrochloride to match the exact substitution pattern required for the disclosed palladium‑catalysed coupling steps.

Anticancer SAR Expansion Around the 8-Bromo-7-oxy Quinoline Pharmacophore

The doctoral thesis by Kul Köprülü (2016) demonstrates that bromo‑8‑substituted quinolines exhibit antiproliferative IC₅₀ values in the low µg mL⁻¹ range against C6, HeLa, and HT29 cancer cells [1]. The 8‑bromo‑7‑carboxylate ester serves as an ideal starting point for SAR studies because the ester can be hydrolysed to the carboxylic acid or transformed into amides, while the bromine enables cross‑coupling to probe the 8‑position’s hydrophobic pocket.

Efficient Parallel Synthesis via Pd-Mediated C8 Functionalization

In high‑throughput medicinal chemistry, the C8‑Br bond undergoes oxidative addition faster than C8‑Cl, making methyl 8‑bromoquinoline‑7‑carboxylate hydrochloride the preferred building block for Suzuki and Buchwald–Hartwig couplings [1]. This reactivity advantage translates to lower failure rates in automated synthesis workflows and more uniform product yields across diverse boronic acid/amine coupling partners.

Quote Request

Request a Quote for Methyl 8-bromoquinoline-7-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.